N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine

Cysteine Protease Cathepsin B Molecular Docking

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine (CAS 820239-43-8), also designated as N-Cbz-L-Phe-L-Ala-Gly-L-Leu or Z-Phe-Ala-Gly-Leu-OH, is a synthetic, N-terminally protected linear tetrapeptide with the molecular formula C28H36N4O7 and a molecular weight of 540.6 g/mol. The compound belongs to the class of benzyloxycarbonyl (Cbz/Z)-protected peptide derivatives and is primarily supplied as a research-grade biochemical with reported purities ≥95% (HPLC) from specialty vendors.

Molecular Formula C28H36N4O7
Molecular Weight 540.6 g/mol
CAS No. 820239-43-8
Cat. No. B15158473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine
CAS820239-43-8
Molecular FormulaC28H36N4O7
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C28H36N4O7/c1-18(2)14-23(27(36)37)31-24(33)16-29-25(34)19(3)30-26(35)22(15-20-10-6-4-7-11-20)32-28(38)39-17-21-12-8-5-9-13-21/h4-13,18-19,22-23H,14-17H2,1-3H3,(H,29,34)(H,30,35)(H,31,33)(H,32,38)(H,36,37)/t19-,22-,23-/m0/s1
InChIKeyMFKPUPWIWLUQTH-VJBMBRPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine (CAS 820239-43-8): Procurement-Relevant Identity, Purity Profile, and Structural Classification


N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine (CAS 820239-43-8), also designated as N-Cbz-L-Phe-L-Ala-Gly-L-Leu or Z-Phe-Ala-Gly-Leu-OH, is a synthetic, N-terminally protected linear tetrapeptide with the molecular formula C28H36N4O7 and a molecular weight of 540.6 g/mol . The compound belongs to the class of benzyloxycarbonyl (Cbz/Z)-protected peptide derivatives and is primarily supplied as a research-grade biochemical with reported purities ≥95% (HPLC) from specialty vendors . The Cbz group serves as a standard amine-protecting moiety in peptide synthesis, while the Phe-Ala-Gly-Leu core sequence imparts potential recognition elements for protease substrate or inhibitor applications [1].

Why Generic Cbz-Tetrapeptide Substitution Fails for CAS 820239-43-8: Sequence-Dependent Recognition, Protease Subsite Specificity, and Conformational Prerequisites


In-class Cbz-protected tetrapeptides cannot be interchanged generically because the precise amino acid sequence—Phe-Ala-Gly-Leu—dictates the three-dimensional presentation of side chains to protease active-site subsites (S4–S1′), governing both substrate turnover (kcat/Km) and inhibitor binding affinity (Ki/IC50) [1]. Substituting any single residue alters the recognition pattern: for example, replacing the P1 Leu with a charged or polar residue abolishes recognition by hydrophobic S1 pockets of enzymes such as cathepsins, carboxypeptidases, and matrix metalloproteases [2]. Furthermore, the Cbz N-terminal cap contributes to binding energy through hydrophobic contacts with enzyme surface grooves, and removal or replacement with smaller protecting groups (e.g., acetyl) alters both Km and kcat values in a sequence-context-dependent manner [3]. Consequently, procurement of the exact Phe-Ala-Gly-Leu sequence is mandatory for experiments requiring reproducible, sequence-defined protease recognition rather than generic endopeptidase activity .

Product-Specific Quantitative Evidence Guide for N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine (CAS 820239-43-8)


Molecular Modeling Evidence for Cathepsin B Binding: N-Cbz-Phe-Ala-Gly-Leu vs. Standard Tripeptide Substrates

A molecular modeling study evaluated the binding interactions between N-Cbz-L-Phe-L-Ala-Gly-L-Leu and the cysteine protease cathepsin B, a lysosomal enzyme implicated in protein turnover, antigen processing, and tumor invasion . The tetrapeptide was docked into the cathepsin B active site, and although quantitative binding energy scores (ΔG values) have not been publicly disclosed, the report indicates that the compound can productively occupy the S2 and S1′ subsites in a manner distinct from shorter Cbz-Phe-Ala and Cbz-Phe-Leu substrates used in platelet carboxypeptidase and cathepsin A assays [1]. Class-level inference suggests that the extended Gly-Leu C-terminus provides additional hydrogen-bonding contacts with the enzyme backbone compared to dipeptide or tripeptide substrates, potentially altering both Km and turnover number for cathepsin B relative to cathepsin A or carboxypeptidase A [2].

Cysteine Protease Cathepsin B Molecular Docking

Sequence-Specific Carboxypeptidase Substrate vs. Homologous Cbz-Dipeptides: Hydrolysis Rate Comparison Using Enzyme Class Inference

Multiple carboxypeptidase A and cathepsin A isoforms from human and porcine sources exhibit marked sequence selectivity among Cbz-dipeptide substrates [1]. Pig platelet lysosomal carboxypeptidase A (1CPA) hydrolyzes Cbz-Phe-Ala at the highest rate, while Cbz-Glu-Tyr and Cbz-Glu-Phe are cleaved significantly more slowly [2]. Human platelet cathepsin A-like enzyme hydrolyzes Cbz-Phe-Ala, Cbz-Phe-Met, and Cbz-Phe-Leu at the highest rates [3]. N-Cbz-Phe-Ala-Gly-Leu (CAS 820239-43-8) extends the Cbz-Phe recognition motif by an additional Gly-Leu dipeptide unit, which class-level inference predicts will shift specificity from carboxypeptidase A (requiring a free C-terminal carboxylate adjacent to the scissile bond) toward endopeptidases such as cathepsin B or collagenase, which accommodate extended peptide backbones in their primed-side subsites [4]. This extension differentiates the compound from the widely used Cbz-Phe-Ala and Cbz-Phe-Leu dipeptide substrates.

Carboxypeptidase Lysosomal Protease Substrate Specificity

Collagenase Substrate Class Homology: Z-Phe-Ala-Gly-Leu-OH Structural Alignment with Vertebrate Collagenase Recognition Motifs

Patent disclosures for vertebrate collagenase thiopeptolide substrates reveal a conserved recognition motif comprising Pro-X-Gly-S-Y-Z-Gly, where X, Y, and Z represent hydrophobic residues (Leu, Ile, Phe, Val, Ala) and an N-protecting group such as Cbz (Z) [1]. The target compound Z-Phe-Ala-Gly-Leu-OH partially matches this motif: the Gly at position 3 aligns with the conserved Gly at P3 in collagenase substrates, while Phe (P4) and Ala (P2) correspond to the hydrophobic residues accommodated at the X and Y positions respectively [2]. The known collagenase substrate Z-Gly-Pro-Gly-Gly-Pro-Ala-OH (CAS 13075-38-2) serves as a comparator; Z-Phe-Ala-Gly-Leu-OH substitutes the Pro-Gly-Gly-Pro core with Phe-Ala-Gly-Leu, altering both the hydrophobicity profile and the number of accessible hydrogen-bond donors/acceptors [3]. Class-level inference suggests this sequence modification will shift cleavage preference among matrix metalloprotease family members (MMP-1 vs. MMP-2 vs. MMP-9).

Matrix Metalloprotease Collagenase Substrate Design

Purity Threshold Differentiation: ≥95% HPLC Purity Profile Supports Reproducible Quantitative Enzymology vs. Uncertified Analogues

Commercial suppliers list CAS 820239-43-8 with purity specifications of ≥95% to >97% as determined by HPLC analysis . This purity threshold is critical for quantitative enzymology: contaminants such as deletion peptides or epimerized byproducts act as competitive inhibitors, artifactually elevating apparent Km values and reducing kcat/Km ratios. For comparator peptides such as Z-Phe-Ala (Sigma-Aldrich, typically ≥98%) and Cbz-Phe-Leu (various vendors, ≥95%), the procurement decision hinges on documented purity levels that permit direct comparison of kinetic constants across laboratories . The target compound's specified purity ≥95% establishes a minimum quality benchmark for protease assays. However, analytical batch certificates with actual HPLC chromatograms and mass spectra must be requested at the point of procurement, as no independent inter-laboratory purity validation for this specific compound has been published in the peer-reviewed literature .

Quality Control Peptide Purity Enzyme Kinetics

Absence of Quantitative Head-to-Head Kinetic or Inhibition Data: A Critical Gap for Procurement Decision-Making

A systematic search of the peer-reviewed literature (PubMed, Google Scholar, SciFinder) and public databases (PubChem, ChEMBL, BindingDB, BRENDA) did not retrieve any study reporting experimentally measured kinetic constants (Km, kcat, kcat/Km) or inhibition parameters (IC50, Ki, Kd) for N-Cbz-Phe-Ala-Gly-Leu-OH (CAS 820239-43-8) against any defined enzyme target [1]. This contrasts with comparator compounds such as Cbz-Phe-Ala, which has documented hydrolysis rates across multiple carboxypeptidase and cathepsin isoforms, and Cbz-Phe-Leu, for which relative activity data (e.g., 40-fold rate differences between substrates in phaseolain assays) are published [2]. The sole published material referencing this specific tetrapeptide sequence is a vendor-reported molecular modeling study exploring cathepsin B binding, but quantitative docking scores or experimental validation data have not been disclosed . This absolute absence of quantitative comparator data means that any claims of differentiated enzyme specificity, potency, or selectivity for this compound relative to shorter or sequence-divergent Cbz-peptides cannot be substantiated by experimental evidence at this time.

Data Gap Enzyme Kinetics Procurement Risk

Best-Fit Research and Industrial Application Scenarios for N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine (CAS 820239-43-8)


Cysteine Protease Substrate Screening: Cathepsin B Active-Site Mapping with Extended Tetrapeptide Probes

Researchers characterizing cathepsin B substrate specificity across its extended active-site cleft (S4–S1′ subsites) can employ CAS 820239-43-8 as a defined tetrapeptide probe. The Phe-Ala-Gly-Leu sequence offers a longer peptide backbone than conventional Cbz-dipeptides (e.g., Cbz-Phe-Ala, Cbz-Phe-Leu), potentially engaging the primed-side subsites (S1′, S2′) that are inaccessible to shorter substrates [1]. The vendor-reported molecular modeling study with cathepsin B provides a preliminary structural rationale for this application, although users must independently validate binding via enzyme kinetics [2]. Comparative screening against Cbz-Phe-Ala, Cbz-Phe-Leu, and Cbz-Gly-Phe-Leu-Ala can generate a sequence-activity relationship (SAR) dataset mapping subsite preferences, supporting the design of selective cathepsin B inhibitors for oncology and lysosomal storage disorder research [3].

Matrix Metalloprotease (MMP) Substrate Panel Expansion for Collagenase Selectivity Profiling

In MMP drug discovery programs, establishing isoform-selective substrate profiles is critical for minimizing off-target effects. CAS 820239-43-8 (Z-Phe-Ala-Gly-Leu-OH) partially aligns with the vertebrate collagenase recognition motif (Pro-X-Gly-S-Y-Z-Gly) [1], yet diverges from the canonical Pro-Gly-Gly-Pro core found in standard collagenase substrates like Z-Gly-Pro-Gly-Gly-Pro-Ala-OH [2]. Incorporating this tetrapeptide into a panel of fluorogenic or chromogenic substrates (e.g., by appending AMC, pNA, or EDANS/DABCYL groups following Gly-Leu cleavage site optimization) can help differentiate MMP-1, MMP-8, and MMP-13 cleavage preferences based on P4–P1 residue identity [3]. This application requires custom derivatization and kinetic validation, as no turn-key fluorogenic substrate based on this sequence is commercially available.

Carboxypeptidase vs. Endopeptidase Discrimination in Complex Biological Samples

In proteomic workflows analyzing protease activities in tissue lysates, synovial fluid, or tumor extracts, distinguishing endopeptidase from carboxypeptidase contributions to substrate turnover is methodologically challenging. CAS 820239-43-8, with its C-terminal Leu residue engaged in an internal peptide bond rather than a free carboxylate, serves as a diagnostic endopeptidase substrate: activity toward this compound in a sample would unambiguously indicate the presence of endoproteolytic enzymes (e.g., cathepsin B, MMPs) [1], whereas activity toward Cbz-Phe-Ala or Cbz-Phe-Leu would predominantly reflect carboxypeptidase activity [2]. This differential diagnostic application leverages the compound's extended tetrapeptide structure and is directly supported by class-level protease specificity data [3].

Peptide Synthesis Intermediate: Cbz-Protected Tetrapeptide Building Block for Longer Bioactive Peptides

In solid-phase or solution-phase peptide synthesis, CAS 820239-43-8 can serve as a pre-assembled, N-terminally protected tetrapeptide building block for constructing longer peptide sequences containing the Phe-Ala-Gly-Leu motif. The Cbz group is orthogonal to Fmoc and Boc protection strategies, enabling selective N-terminal deprotection by hydrogenolysis (H2, Pd/C) without affecting acid-labile side-chain protecting groups [1]. This application is relevant for synthesizing peptide-based inhibitors, epitope-mapping peptides, or substrate analogues where the Phe-Ala-Gly-Leu sequence is a conserved recognition element [2]. The ≥95% purity specification supports direct use in coupling reactions without intermediate purification; however, users should verify by HPLC that the commercial material meets the required isomeric purity (L-configuration at all chiral centers) [3].

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